5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position and a prop-2-yn-1-yloxy group at the 2-position of the pyrimidine ring. It has a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or toluene are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted pyrimidines.
Oxidation and Reduction Reactions: Formation of carbonyl compounds or alkanes.
Scientific Research Applications
5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The prop-2-yn-1-yloxy group can act as a reactive moiety, facilitating covalent bonding with target molecules. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
2-(Prop-2-yn-1-yloxy)pyrimidine: Lacks the bromine atom, reducing its reactivity in substitution and cross-coupling reactions.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine group instead of the prop-2-yn-1-yloxy group, leading to different chemical and biological properties.
Uniqueness
5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C7H5BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |
InChI Key |
AMHARLDZGFBLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.